molecular formula C12H13F2NO4 B13570046 3-((tert-Butoxycarbonyl)amino)-2,6-difluorobenzoic acid

3-((tert-Butoxycarbonyl)amino)-2,6-difluorobenzoic acid

Cat. No.: B13570046
M. Wt: 273.23 g/mol
InChI Key: QNKHCSFKCABEHJ-UHFFFAOYSA-N
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Description

3-{[(tert-butoxy)carbonyl]amino}-2,6-difluorobenzoic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms on a benzoic acid core. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2,6-difluorobenzoic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The purity of the final product is typically ensured through crystallization and various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-2,6-difluorobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Deprotection Reactions: Strong acids like TFA or HCl are used to remove the Boc group.

Major Products

    Substitution Reactions: Products typically include substituted benzoic acids with various functional groups replacing the fluorine atoms.

    Deprotection Reactions: The major product is the free amine, which can further react to form peptides or other derivatives.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-2,6-difluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2,6-difluorobenzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during various synthetic steps, preventing unwanted reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(tert-butoxy)carbonyl]amino}-2,6-difluorobenzoic acid is unique due to the presence of two fluorine atoms on the benzoic acid ring, which can influence its reactivity and the types of reactions it can undergo. The Boc group provides a versatile protective function, making it valuable in multi-step organic syntheses.

Properties

Molecular Formula

C12H13F2NO4

Molecular Weight

273.23 g/mol

IUPAC Name

2,6-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-7-5-4-6(13)8(9(7)14)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17)

InChI Key

QNKHCSFKCABEHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F

Origin of Product

United States

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